molecular formula C20H22N4 B10892458 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline

Katalognummer: B10892458
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: LXIQDDBVAZZIGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-C]quinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of quinazoline derivatives with triazole precursors. One common method includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process leads to the formation of intermediate [1,2,4]triazolo[4,3-C]-quinazolines, which then undergo Dimroth rearrangement to yield the desired [1,2,4]triazolo[1,5-C]quinazolines .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Wirkmechanismus

The mechanism of action of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors. The compound’s ability to form hydrogen bonds and its high dipole moment facilitate these interactions, leading to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is unique due to its adamantylmethyl group, which imparts distinct steric and electronic properties.

Eigenschaften

Molekularformel

C20H22N4

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-(1-adamantylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H22N4/c1-2-4-17-16(3-1)19-22-18(23-24(19)12-21-17)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2

InChI-Schlüssel

LXIQDDBVAZZIGG-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN5C=NC6=CC=CC=C6C5=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.